Home > Products > Screening Compounds P118985 > 3-(4-bromo-1H-pyrazol-1-yl)-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide
3-(4-bromo-1H-pyrazol-1-yl)-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide -

3-(4-bromo-1H-pyrazol-1-yl)-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide

Catalog Number: EVT-4500274
CAS Number:
Molecular Formula: C14H13BrF3N3O
Molecular Weight: 376.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(5-((2-chloropyridin-4-yl)oxy)-3-phenyl-1H-pyrazol-1-yl)-2-(4-substituted phenyl)-N,N-dimethylethen-1-amine derivatives

Compound Description: This series of novel amide derivatives were synthesized and evaluated for their antiproliferative activity against the human breast cancer cell line MCF7. Two compounds, 2-(4-methylphenyl)-1-(5-((2-chloropyridin-4-yl)oxy)-3-phenyl-1H-pyrazol-1-yl)-N,N-dimethylethen-1-amine and 2-(2-methylphenyl)-1-(5-((2-chloropyridin-4-yl)oxy)-3-phenyl-1H-pyrazol-1-yl)-N,N-dimethylethen-1-amine, showed promising cytotoxic activity against MCF-7 cells and induced apoptotic cell death. []

Relevance: This series of compounds, like the target compound 3-(4-bromo-1H-pyrazol-1-yl)-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide, contain a central pyrazole ring. Additionally, both groups feature an amide group connected to the pyrazole ring via a short linker, and possess aromatic substituents incorporating halogens. These shared structural motifs suggest potential for similar biological activities. []

2-Amino-N-[4-[5-(2-phenanthrenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl]-acetamide (OSU-03012)

Compound Description: OSU-03012 is a phosphoinositide-dependent protein kinase-1 (PDK-1) small-molecule inhibitor. This compound demonstrated anti-cancer activity by inhibiting the oncogenic transcription factor Y-box binding protein-1 (YB-1), leading to decreased expression of the epidermal growth factor receptor (EGFR) in basal-like breast cancer cells. OSU-03012 also inhibited tumor growth both in vitro and in vivo. [, ]

Relevance: OSU-03012 shares a core pyrazole structure with 3-(4-bromo-1H-pyrazol-1-yl)-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide. Both compounds feature an acetamide group linked to the pyrazole ring, and an aromatic ring with a trifluoromethyl substituent. These structural similarities suggest potential for overlapping biological activity profiles. [, ]

4(3-(4-Fluorophenyl)2-methyl-1-(4-(sulfonamidesubtituted)phenyl)-4-oxoazitidin-2-yl)-3-methyl-1-(p-tolyl)-1H-pyrazol-5(4H)One derivatives

Compound Description: This series of novel polyfunctionalized derivatives combine sulfonamide functionality with a 2-Azitidinone group. They were synthesized from 4-acyl-2-pyrazolin-5-one through condensation and cyclization reactions. Some compounds in this series demonstrated excellent antibacterial activity, surpassing the potency of streptomycin, and exhibited moderate to good antioxidant properties. []

Relevance: While the core structure differs, this series highlights the biological relevance of incorporating a sulfonamide moiety into compounds containing a pyrazole ring, as in 3-(4-bromo-1H-pyrazol-1-yl)-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide. This structural feature could be explored for developing derivatives with enhanced activity. []

Properties

Product Name

3-(4-bromo-1H-pyrazol-1-yl)-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide

IUPAC Name

3-(4-bromopyrazol-1-yl)-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide

Molecular Formula

C14H13BrF3N3O

Molecular Weight

376.17 g/mol

InChI

InChI=1S/C14H13BrF3N3O/c1-9(7-21-8-11(15)6-19-21)13(22)20-12-4-2-3-10(5-12)14(16,17)18/h2-6,8-9H,7H2,1H3,(H,20,22)

InChI Key

ZKBTZKPSOUAZMJ-UHFFFAOYSA-N

SMILES

CC(CN1C=C(C=N1)Br)C(=O)NC2=CC=CC(=C2)C(F)(F)F

Canonical SMILES

CC(CN1C=C(C=N1)Br)C(=O)NC2=CC=CC(=C2)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.